(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Description
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1353048-70-0) is a pyrazole derivative with a hydroxymethyl (–CH₂OH) substituent at the 5-position and chloro, 1,3-dimethyl groups on the pyrazole ring. Its molecular formula is C₆H₉ClN₂O, with a molecular weight of 160.6 g/mol . This compound is used in research settings for synthetic and pharmacological studies, with a purity >98% and recommended storage at 2–8°C in solution form . The hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and crystal packing, while the chloro and methyl groups modulate electronic and steric properties .
Properties
IUPAC Name |
(4-chloro-2,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIIHTFMEIIPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-3-methylpyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-carboxaldehyde or 4-Chloro-1,3-dimethyl-1H-pyrazol-5-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-pyrazol-5-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves:
- Reaction of 4-chloro-3-methylpyrazole with formaldehyde under basic conditions.
- Formation of an intermediate followed by reduction to yield the desired product.
Industrial Production : Continuous flow processes may be employed to enhance efficiency and yield, utilizing optimized reaction conditions and catalysts.
Chemistry
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol serves as a crucial building block in synthesizing more complex heterocyclic compounds. It is instrumental in developing new synthetic methodologies due to its reactive functional groups.
Biology
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties . Its biological activities are attributed to its structural characteristics that enhance interaction with microbial targets.
Case Study : A study demonstrated that related pyrazole compounds inhibited the growth of various bacterial strains, suggesting potential therapeutic applications in treating infections.
Medicine
The compound is under investigation for its role as a pharmaceutical intermediate. Its derivatives have shown promise in drug discovery efforts aimed at developing new treatments for diseases such as cancer.
Case Study : Research has indicated that pyrazole derivatives may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Industrial Applications
In the industrial sector, (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol is used in:
- Agrochemicals : It serves as a precursor for developing herbicides and pesticides.
- Dyes and Pigments : The compound's reactivity allows it to be incorporated into dye formulations.
Mechanism of Action
The mechanism of action of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro group can also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- Molecular Formula : C₆H₉BrN₂O
- Molecular Weight : 205.06 g/mol
- Key Differences: Bromine replaces chlorine, increasing molecular weight and polarizability.
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol
Alkyl-Substituted Derivatives
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanol
Functionalized Pyrazole Derivatives
(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide
- Molecular Formula : C₁₃H₁₃ClN₄O
- Molecular Weight : 284.72 g/mol
- Key Differences: Incorporates a benzamide group via a Schiff base linkage. The extended conjugation and hydrogen-bonding capacity (N–H⋯O/N interactions) enhance crystallinity and thermal stability. This derivative is synthesized from 4-chloro-1,3-dimethylpyrazole-5-carbaldehyde and 2-aminobenzamide .
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate
Pyrazolone Derivatives
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
- Molecular Formula : C₂₀H₁₅Cl₂N₅O
- Molecular Weight : 412.27 g/mol
- Key Differences: Pyrazolone core (C=O group at position 3) enhances hydrogen-bonding and π-stacking interactions.
Structural and Physicochemical Comparison Table
Biological Activity
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, characterized by its unique structure that includes a chloro group at the 4-position, two methyl groups at the 1- and 3-positions, and a hydroxymethyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's molecular formula is C_6H_8ClN_3O, with a molecular weight of 177.60 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of new derivatives with potentially enhanced biological activity.
Biological Activity
Research indicates that (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that pyrazole derivatives possess significant antimicrobial activity. The presence of the chloro and hydroxymethyl groups enhances their interaction with microbial targets, potentially inhibiting growth.
2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. The mechanism is believed to involve modulation of inflammatory pathways, although specific pathways remain to be elucidated.
3. Anticancer Activity
Compounds containing pyrazole structures have been reported to inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol have shown promising results against prostate cancer and other malignancies by inducing apoptosis and inhibiting cell cycle progression .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
The biological activity of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol can be attributed to its ability to interact with specific molecular targets within cells. The chloro group enhances binding affinity to certain receptors or enzymes involved in disease processes. Additionally, the hydroxymethyl group may facilitate hydrogen bonding interactions that stabilize binding to biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
